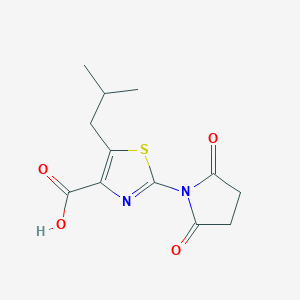

2-(2,5-二氧代吡咯烷啉-1-基)-5-异丁基噻唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid (DTI-C) is a synthetic organic compound belonging to the family of pyrrolidin-2-ones, which are known to have a wide range of applications in the field of medicinal chemistry. DTI-C is a versatile compound with a wide range of potential applications, including as an enzyme inhibitor, a drug-targeting molecule, and a therapeutic agent. It has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and neurodegenerative diseases.

科学研究应用

合成和生物活性预测

- 一项研究报道了从 5-氧代吡咯烷-3-羧酸、羰基二咪唑和苯甲酰胺肟合成新型 4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮双环体系。使用 PASS 预测了这些化合物的生物活性,表明潜在的药物应用 (Kharchenko, Detistov, & Orlov, 2008)。

抗菌活性

- 对杂环化合物(包括衍生自吡咯烷-2-羧酸的化合物)的研究表明,它们对细菌和真菌具有不同的抗菌活性。这些发现强调了此类衍生物在开发新型抗菌剂中的潜力 (Patel, Agravat, & Shaikh, 2011)。

抗氧化活性

- 合成了一系列 1-(5-氯-2-羟苯基)-5-氧代吡咯烷-3-羧酸衍生物,并评估了它们的抗氧化活性。一些化合物表现出有效的抗氧化活性,超过了已知的抗氧化剂如抗坏血酸,表明它们在氧化应激相关疾病中的潜在用途 (Tumosienė 等,2019)。

抗过敏和抗分枝杆菌活性

- 在各种研究中,结构包含吡咯烷和相关杂环的化合物已显示出显着的抗过敏和抗分枝杆菌活性。这些活性表明此类化合物在治疗过敏和结核病中的治疗潜力 (Nohara 等,1985),(Gezginci, Martin, & Franzblau, 1998)。

功能化反应和支架利用

- 研究还探索了吡咯烷衍生物的功能化反应及其作为支架用于开发高度功能化杂环的用途。这些化合物有望用于各种药物应用,包括作为抑制剂和抗菌剂 (Kang, Richers, Sawicki, & Seidel, 2015)。

作用机制

Target of Action

It is known that similar compounds have been used to modify proteins, such as monoclonal antibodies .

Mode of Action

It is suggested that it may inhibit calcium currents mediated by cav 12 (L-type) channels . This could result in changes to cellular functions, such as signal transduction and neurotransmitter release.

Biochemical Pathways

Therefore, the inhibition of these channels could potentially affect these pathways .

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability.

Result of Action

The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-6(2)5-7-10(11(17)18)13-12(19-7)14-8(15)3-4-9(14)16/h6H,3-5H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLUHEDPONZDSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)N2C(=O)CCC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B2768863.png)

![2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768864.png)

![N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2768866.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine](/img/structure/B2768872.png)

![N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2768880.png)